4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile
CAS No.:
Cat. No.: VC13712601
Molecular Formula: C9H6F3NO2
Molecular Weight: 217.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6F3NO2 |
|---|---|
| Molecular Weight | 217.14 g/mol |
| IUPAC Name | 4-(2,2,2-trifluoro-1,1-dihydroxyethyl)benzonitrile |
| Standard InChI | InChI=1S/C9H6F3NO2/c10-9(11,12)8(14,15)7-3-1-6(5-13)2-4-7/h1-4,14-15H |
| Standard InChI Key | MPZWKKOEOIBWPL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C#N)C(C(F)(F)F)(O)O |
| Canonical SMILES | C1=CC(=CC=C1C#N)C(C(F)(F)F)(O)O |
Introduction
Synthesis
The synthesis of 4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with trifluoroacetaldehyde under catalytic conditions. The process includes:
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Reactants:
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4-Cyanobenzaldehyde
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Trifluoroacetaldehyde
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Catalyst (e.g., acid or base)
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Reaction Conditions:
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Controlled temperature to optimize yield.
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Use of solvents such as ethanol or methanol.
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Industrial Scale Production:
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Employs continuous flow reactors for enhanced efficiency.
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Optimization of reaction parameters to improve purity and yield.
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Scientific Research
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Chemical Synthesis: Acts as an intermediate in creating more complex organic molecules.
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Biological Studies: Explored for interactions with biomolecules due to its unique structure.
Pharmaceutical Development
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Investigated as a potential building block for drug design because of its fluorinated structure, which enhances bioavailability and metabolic stability.
Industrial Uses
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Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The trifluoromethyl group in 4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile enhances its lipophilicity, allowing it to penetrate biological membranes effectively. This property makes it a candidate for drug development and biochemical studies.
Research Findings
Recent studies have focused on the compound's role as an intermediate in synthetic pathways and its potential biological activity:
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Oxidation Reactions: Can produce carboxylic acids or ketones.
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Reduction Reactions: Leads to primary amines.
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Substitution Reactions: Allows the creation of various derivatives depending on the nucleophile used.
Challenges:
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Limited data on physical properties such as melting point and boiling point.
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Lack of comprehensive toxicological studies.
Future Directions:
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Conducting in-depth biological assays to evaluate therapeutic potential.
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Exploring new synthetic routes to improve efficiency and reduce costs.
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Investigating environmental impacts and degradation pathways.
This detailed overview highlights the significance of 4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile in research and industry while identifying areas for further exploration.
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